

"3-Bromo-5-ethoxybenzaldehyde chemical properties"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-5-ethoxybenzaldehyde**

Cat. No.: **B1378034**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde

Note to the Reader: This guide focuses on 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (CAS No: 3111-37-3), as it is a well-documented and commercially available synthetic intermediate. The closely related compound "**3-Bromo-5-ethoxybenzaldehyde**" lacks sufficient published data for a comprehensive technical review. It is presumed that the 4-hydroxy analogue is the molecule of interest for research applications.

Introduction

3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis. Its unique arrangement of functional groups—a reactive aldehyde, an electron-rich phenolic hydroxyl group, a sterically influencing ethoxy group, and a synthetically labile aryl bromide—makes it a strategic precursor for the development of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, reactivity, and handling, tailored for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity and present field-proven protocols for its key transformations.

Core Chemical and Physical Properties

A foundational understanding of a molecule begins with its fundamental properties. These data are critical for experimental design, from selecting appropriate solvents to predicting reaction

outcomes and ensuring safe handling.

Structure and Identifiers

The structural arrangement of functional groups on the benzene ring dictates the molecule's electronic and steric properties, which in turn governs its reactivity.

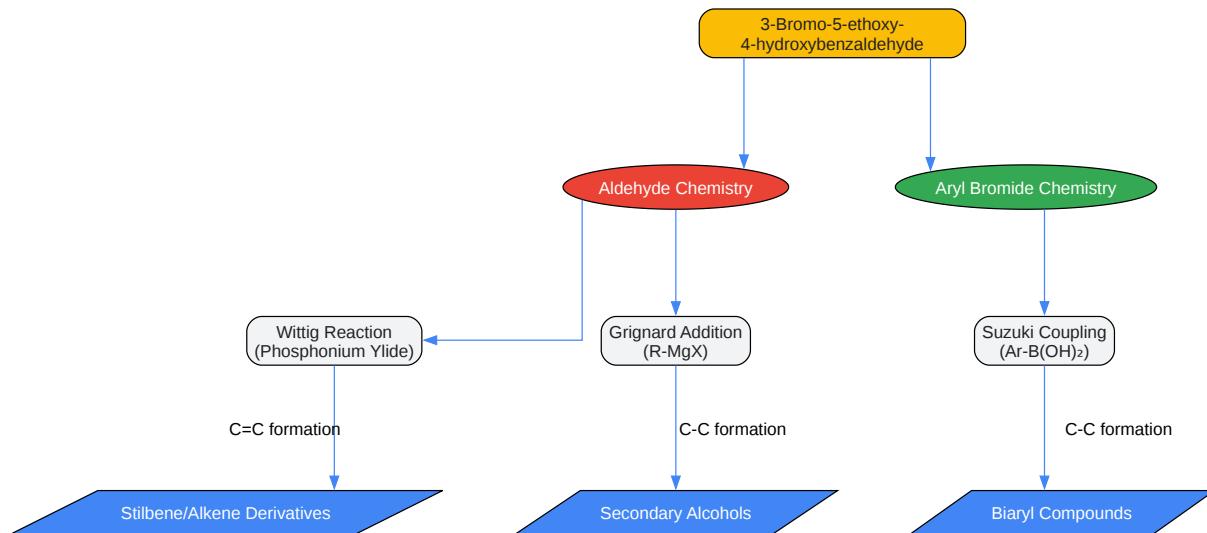
Caption: 2D Structure of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
IUPAC Name	3-Bromo-5-ethoxy-4-hydroxybenzaldehyde	[1]
CAS Number	3111-37-3	[1] [2]
Molecular Formula	C ₉ H ₉ BrO ₃	[3]
Molecular Weight	245.07 g/mol	[3]
InChIKey	GWEFTCNMUHHQLP-UHFFFAOYSA-N	[3]

| Physical State | Solid |[\[2\]](#) |

Spectroscopic Profile


Spectroscopic data is indispensable for confirming the identity and purity of the compound after synthesis or before use.

- ¹H NMR (DMSO-d₆, 500 MHz): The proton NMR spectrum provides characteristic signals for each unique proton environment. Key shifts include the aldehyde proton (singlet, ~9.8 ppm), two aromatic protons (singlets or doublets, ~7.4-7.6 ppm), the hydroxyl proton (broad singlet), the ethoxy methylene protons (quartet, ~4.1 ppm), and the ethoxy methyl protons (triplet, ~1.4 ppm).[\[3\]](#)

- Mass Spectrometry (GC-MS): The mass spectrum shows a characteristic isotopic pattern for bromine-containing compounds. The molecular ion peak (M^+) and the $(M+2)^+$ peak appear with an approximate 1:1 ratio. The base peak is often observed at m/z 217 and the second highest at m/z 215, corresponding to the loss of an ethyl group.[1]
- Infrared (IR) Spectroscopy: The IR spectrum displays key absorptions confirming the functional groups: a strong C=O stretch for the aldehyde (~ 1670 - 1690 cm^{-1}), a broad O-H stretch for the phenol (~ 3200 - 3500 cm^{-1}), and C-O stretches for the ether and phenol functionalities (~ 1000 - 1300 cm^{-1}).[1]

Reactivity and Key Transformations

The synthetic utility of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde stems from its multiple reactive sites. Understanding the interplay between these functional groups is key to designing successful synthetic strategies. The electron-donating effects of the hydroxyl and ethoxy groups activate the aromatic ring, while the aldehyde and bromide moieties provide orthogonal handles for a diverse range of transformations.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde.

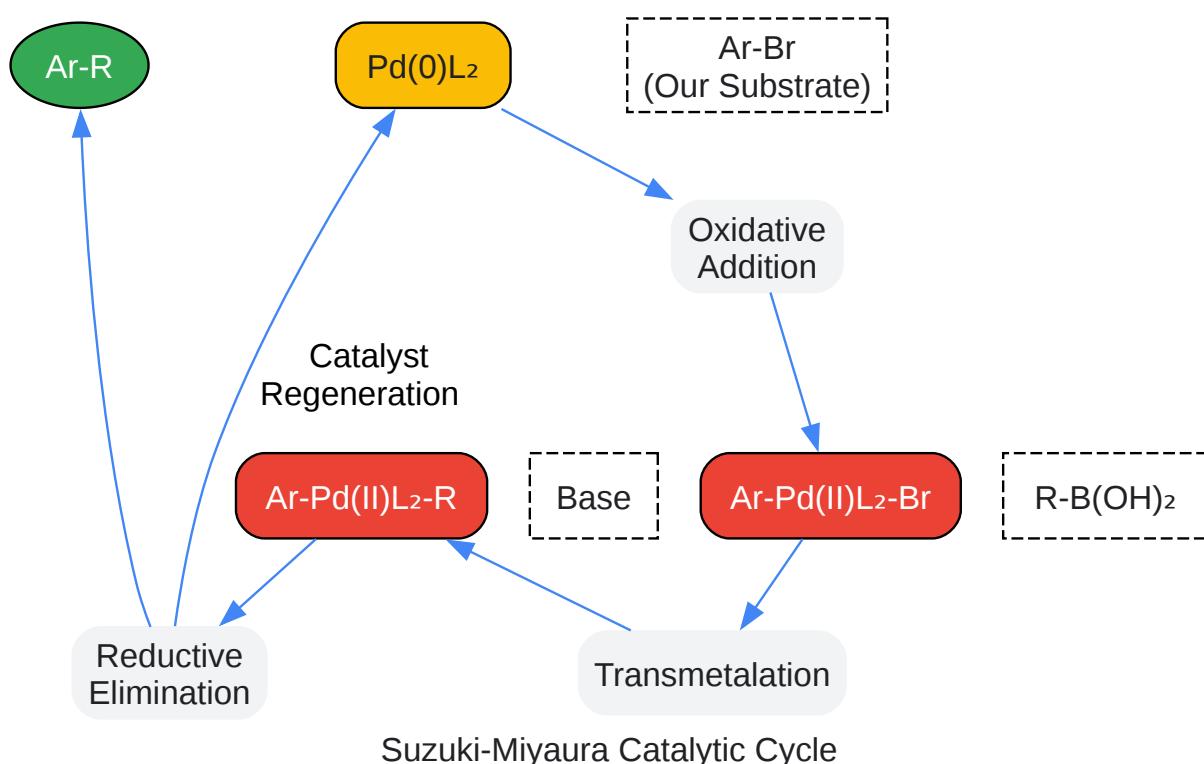
Reactions of the Aldehyde Group

The aldehyde is a primary site for carbon-carbon bond formation, enabling chain extension and the introduction of new functionalities.

The Wittig reaction is a powerful and reliable method for converting aldehydes into alkenes.^[4] It involves the reaction of the aldehyde with a phosphorus ylide, generated in situ from a phosphonium salt and a strong base.^{[4][5]}

- Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate.[\[6\]](#) This intermediate then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct. The choice of ylide (stabilized vs. non-stabilized) can influence the stereoselectivity (E/Z) of the resulting alkene.[\[6\]](#)
- Experimental Protocol: General Procedure for Wittig Olefination
 - Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous THF.
 - Cool the suspension to -78 °C (dry ice/acetone bath).
 - Add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq.), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
 - Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
 - Aldehyde Addition: Dissolve 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C. Note: The phenolic proton will be deprotonated by the ylide. An extra equivalent of base may be required.
 - Reaction & Quench: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
 - Workup & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel to separate the alkene product from the triphenylphosphine oxide byproduct.[\[7\]](#)[\[8\]](#)

The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde carbonyl provides a direct route to secondary alcohols.[\[9\]](#)


- Causality and Control: The Grignard reagent acts as a potent carbon nucleophile, attacking the electrophilic carbonyl carbon.^[9] The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether to maintain the reactivity of the Grignard reagent.^{[10][11]} A crucial consideration is the acidic phenolic proton, which will react with the Grignard reagent. Therefore, at least two equivalents of the Grignard reagent are required: one to deprotonate the phenol and the second to add to the aldehyde. Alternatively, a protecting group strategy for the phenol can be employed prior to the Grignard addition.
- Experimental Protocol: General Procedure for Grignard Addition
 - Setup: In a flame-dried, three-neck flask equipped with a dropping funnel and condenser under an inert atmosphere, add 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq.) dissolved in anhydrous THF.
 - Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
 - Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-4 hours until TLC analysis indicates the consumption of the starting material.
 - Workup: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
 - Extraction and Purification: Extract the mixture with ethyl acetate (3x). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography.

Reactions of the Aryl Bromide: The Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C(sp²)-C(sp²) bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a cornerstone of modern synthesis due to its functional group tolerance and mild conditions.^{[12][13]}

- Mechanistic Insight: The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.^[13]

- Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzaldehyde, forming an arylpalladium(II) complex.
- Transmetalation: In the presence of a base (e.g., K_2CO_3 , Cs_2CO_3), the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[14]
- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[13]

[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

- Experimental Protocol: General Procedure for Suzuki Coupling
 - Setup: To a vial or flask, add 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., $Pd(PPh_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , 2-3 eq.).[12]

- Solvent: Add a solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).
- Reaction: De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Seal the vessel and heat to 80-100 °C with vigorous stirring for 4-24 hours.
- Monitoring: Follow the reaction's progress by TLC or LC-MS.
- Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash chromatography or recrystallization to yield the pure biaryl product.[\[15\]](#)

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde is classified as an irritant.

Table 2: GHS Hazard Information

Hazard Code	Description	Source
H315	Causes skin irritation	[1] [2]
H319	Causes serious eye irritation	[1] [2]

| H335 | May cause respiratory irritation |[\[1\]](#)[\[2\]](#) |

- Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[\[2\]](#) Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[\[2\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[16\]](#) Wash hands thoroughly after handling.[\[2\]](#) Avoid dust formation.[\[2\]](#)

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][16] The compound may be light-sensitive; therefore, storing it in an amber vial or a dark location is recommended.[2][16]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2]
 - Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[2]
 - Inhalation: Move the person to fresh air. If breathing is difficult, get medical attention.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | C9H9BrO3 | CID 612496 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. spectrabase.com [spectrabase.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. sciepub.com [sciepub.com]
- 8. rsc.org [rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Bentham Science [eurekaselect.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. ["3-Bromo-5-ethoxybenzaldehyde chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1378034#3-bromo-5-ethoxybenzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com